Doyle Dirhodium Catalyst-RH2(4S-Mppim)4
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Overview
Description
The Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is a widely used chiral catalyst in the field of asymmetric synthesis. It consists of two rhodium dicene ligands and four (4S)-cyclopentadienyl 2-(methyl) pyrrolidinylphosphine ligands. This catalyst is known for its high catalytic activity and selectivity, making it a valuable tool in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves a multi-step process. A common method is to oxidize rhodium (II) to form a rhodium (III) complex, which is then reacted with the corresponding ligand to yield the final product . The reaction conditions typically require careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive nature of the intermediates and final product. Safety measures are crucial to avoid exposure to harmful substances .
Chemical Reactions Analysis
Types of Reactions
Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is involved in various types of reactions, including:
Asymmetric Hydrogenation: This reaction involves the addition of hydrogen to unsaturated organic compounds, resulting in the formation of chiral products.
Hydrogenation Coupling: This reaction couples two hydrogenation processes to form complex molecules.
Coupling Reactions: These reactions involve the joining of two organic molecules, often facilitated by the catalyst.
Asymmetric Alcohol Etherification: This reaction forms ethers from alcohols with high enantioselectivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, organic substrates, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules with high enantioselectivity.
Biology: The catalyst is employed in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The catalyst is used in the production of fine chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves the coordination of the rhodium center with the substrate, facilitating the desired transformation. The chiral ligands induce enantioselectivity by creating a chiral environment around the rhodium center. This allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Doyle Dirhodium Catalyst - Rh2(4S-MEOX)4: Used for highly enantioselective intramolecular cyclopropanations and other reactions.
Doyle Dirhodium Catalyst - Rh2(5S-MEPY)4: Employed in diazo decomposition and C-H insertion reactions.
Uniqueness
Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 stands out due to its high catalytic activity and selectivity, making it a preferred choice for many asymmetric synthesis reactions. Its ability to catalyze a wide range of reactions with high enantioselectivity sets it apart from other similar catalysts .
Properties
Molecular Formula |
C60H66N10O16Rh2 |
---|---|
Molecular Weight |
1389.0 g/mol |
IUPAC Name |
acetonitrile;4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4 |
InChI Key |
CJZXCNZTTGNNML-UHFFFAOYSA-J |
Canonical SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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